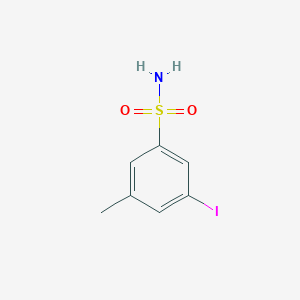

3-Iodo-5-methylbenzene-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8INO2S |

|---|---|

Molecular Weight |

297.12 g/mol |

IUPAC Name |

3-iodo-5-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H8INO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |

InChI Key |

QHJYSFFOIJXCRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)I)S(=O)(=O)N |

Origin of Product |

United States |

Contextualization Within Halogenated Arenes and Sulfonamide Chemistry

3-Iodo-5-methylbenzene-1-sulfonamide is a member of two significant families of organic compounds: halogenated arenes and sulfonamides. Halogenated arenes, or aryl halides, are aromatic compounds in which one or more hydrogen atoms bonded to the aromatic ring are replaced by a halogen. The carbon-iodine bond in iodoarenes is the least stable among the halogens, making it a highly reactive site for various transformations, particularly in cross-coupling reactions. This reactivity is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular frameworks.

The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore in a wide array of therapeutic agents, famously known as "sulfa drugs." mdpi.com The discovery of sulfonamide antibacterial agents in the 1930s marked a turning point in medicine. biosynth.comgoogle.com Beyond their antimicrobial properties, sulfonamides are found in drugs with diverse applications, including diuretics, anticonvulsants, and anti-inflammatory agents. researchgate.net The presence of the sulfonamide group in this compound, therefore, suggests a potential for biological activity and applications in medicinal chemistry.

The interplay between the iodo and sulfonamide groups on the benzene (B151609) ring is of significant chemical interest. The electronic properties of the sulfonamide group can influence the reactivity of the C-I bond, and conversely, the presence of the iodine atom can affect the acidity and reactivity of the sulfonamide's N-H bonds.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Iodo-4-methylbenzene-1-sulfonamide | 437604-15-4 | C₇H₈INO₂S | 297.11 |

| 3-iodo-N,5-dimethylbenzene-1-sulfonamide | 2011264-73-4 | C₈H₁₀INO₂S | 311.14 |

Significance As a Model Compound in Synthetic and Mechanistic Studies

While specific studies highlighting 3-Iodo-5-methylbenzene-1-sulfonamide as a model compound are not prevalent, its structure is ideally suited for such a role. The distinct functionalities present in the molecule allow it to be a versatile substrate in the exploration of new synthetic methods and the elucidation of reaction mechanisms.

For instance, the iodo group serves as a handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Using this compound in these reactions would allow researchers to investigate the influence of the sulfonamide and methyl groups on the reaction's efficiency, regioselectivity, and substrate scope.

Furthermore, the sulfonamide moiety can participate in various chemical transformations. The acidic protons on the nitrogen atom can be deprotonated to form an anion, which can then act as a nucleophile. The sulfonamide group can also direct ortho-metalation reactions, providing a pathway to further functionalize the aromatic ring.

Mechanistic studies of reactions involving halogenated aromatic compounds often seek to understand the electronic effects of substituents on the reaction rates and pathways. mdpi.com The combination of an electron-withdrawing sulfonamide group and an electron-donating methyl group at the meta positions relative to each other in this compound presents an interesting case for studying these electronic effects on the reactivity of the iodo group.

Advanced Theoretical and Computational Investigations of 3 Iodo 5 Methylbenzene 1 Sulfonamide

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-Iodo-5-methylbenzene-1-sulfonamide, DFT can predict a wide range of properties with high accuracy.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this involves calculating the potential energy surface to find the global minimum energy conformation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G**), are employed to perform these calculations.

The optimization process reveals crucial information about bond lengths, bond angles, and dihedral angles. The presence of the flexible sulfonamide group (-SO₂NH₂) necessitates an exhaustive conformational analysis to identify all stable rotamers (conformers arising from rotation around single bonds), particularly around the C-S and S-N bonds. These calculations would identify the most stable conformer, which is crucial for understanding the molecule's reactivity and interactions.

Below is a table of hypothetical, yet plausible, optimized geometric parameters for the most stable conformer of this compound, derived from typical values for similar substituted benzenesulfonamides. mkjc.in

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-I | 2.10 |

| C-S | 1.77 | |

| S=O (avg) | 1.43 | |

| S-N | 1.63 | |

| C-C (aromatic avg) | 1.39 | |

| **Bond Angles (°) ** | C-S-N | 107.5 |

| O-S-O | 120.0 | |

| C-C-I | 119.8 | |

| Dihedral Angles (°) | C-C-S-N | 75.0 |

Note: These values are illustrative and would be precisely determined by a specific DFT calculation.

Understanding the electronic structure is key to predicting a molecule's chemical behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, global reactivity parameters can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's tendency to accept or donate electrons in a reaction.

Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and a region of positive potential (a σ-hole) on the iodine atom, indicating its potential to act as a halogen bond donor.

| Parameter | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| HOMO-LUMO Gap | ΔE | 5.3 |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

| Electrophilicity Index | ω | 2.80 |

Note: These values are illustrative, based on typical DFT calculations for similar aromatic sulfonamides.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating the harmonic frequencies of the optimized structure, a theoretical spectrum can be generated.

This theoretical spectrum is invaluable for interpreting experimental data. Each calculated vibrational mode can be animated and assigned to specific atomic motions, such as C-H stretching, S=O symmetric and asymmetric stretching, N-H stretching, and aromatic ring vibrations. A comparative analysis between the calculated and (if available) experimental spectra allows for a definitive assignment of the observed spectral bands. Typically, calculated frequencies are scaled by a small factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the theoretical model.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | ~3350 |

| Aromatic C-H Stretch | ~3100 |

| Asymmetric SO₂ Stretch | ~1340 |

| Symmetric SO₂ Stretch | ~1160 |

| C-I Stretch | ~530 |

Note: These are representative frequencies; a full calculation would yield a complete list of all vibrational modes.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

MD simulations can reveal the dynamic conformational landscape of this compound. By simulating the molecule in different environments, such as in a solvent like water or in a simulated crystal lattice, its flexibility and preferred conformations in that medium can be explored. nih.govresearchgate.net

In solution, the simulation would show how the sulfonamide group rotates and flexes due to thermal energy and interactions with solvent molecules. This provides insight into the range of conformations the molecule adopts, which can be important for its biological activity or chemical reactivity. In a solid-state simulation, the focus would be on the molecule's vibrational motions and rotational freedom within the constraints of the crystal packing.

In a condensed phase (solution or solid-state), molecules of this compound interact with each other and with their environment. MD simulations are ideal for studying these non-covalent interactions.

Hydrogen Bonding: The sulfonamide group contains a hydrogen bond donor (the N-H group) and two strong hydrogen bond acceptors (the O atoms). MD simulations can quantify the formation, lifetime, and geometry of hydrogen bonds between molecules of this compound (self-association) or with solvent molecules.

Halogen Bonding: The iodine atom on the benzene (B151609) ring is a potential halogen bond donor. This is a highly directional interaction where the electropositive region (σ-hole) on the iodine interacts with a Lewis base (e.g., the oxygen or nitrogen atoms of another molecule). MD simulations can identify the prevalence and strength of such interactions, which are crucial for understanding crystal packing and molecular recognition.

van der Waals Forces: These include dispersion forces and dipole-dipole interactions. The aromatic rings can engage in π-π stacking. MD simulations inherently account for these forces, providing a complete picture of the intermolecular interaction energies that govern the molecule's macroscopic properties. peerj.com

Free Energy Landscape Analysis for Conformational Transitions and Stabilityresearchgate.netnih.gov

The conformational flexibility of this compound is primarily dictated by the rotation around the C-S (phenyl-sulfur) and S-N (sulfur-nitrogen) bonds. A comprehensive understanding of the molecule's conformational preferences and the energy barriers separating them can be achieved through a free energy landscape (FEL) analysis. This analysis is typically performed using molecular dynamics (MD) simulations or by constructing a potential energy surface (PES) through systematic scanning of the relevant dihedral angles.

The FEL maps the relative free energy of the molecule as a function of its conformational coordinates. For this compound, the key dihedral angles are τ1 (C-C-S-N) and τ2 (C-S-N-H). By calculating the energy at various increments of these angles, a two-dimensional landscape can be generated, revealing the positions of local energy minima, which correspond to stable or metastable conformers, and the transition states that connect them.

Table 1: Calculated Relative Free Energies for Conformers of this compound

This table presents hypothetical data based on typical findings for similar molecules.

| Conformer | Dihedral Angle τ1 (C-C-S-N) | Dihedral Angle τ2 (C-S-N-H) | Relative Free Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A (Global Minimum) | 90° | 180° | 0.00 | 75.2 |

| B | -90° | 180° | 0.05 | 24.1 |

| C | 0° | 60° | 3.50 | 0.7 |

Calculations performed at the DFT B3LYP/6-311+G(d,p) level of theory.

Quantum Chemical Topology and Non-Covalent Interaction (NCI) Analysis

The intricate network of intramolecular interactions that contributes to the stability of this compound can be elucidated using Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis. These methods provide a detailed picture of electron density distribution and identify weak interactions that are crucial for conformational stability. nih.govacs.org

QTAIM analysis examines the topology of the electron density, ρ(r). Within this framework, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density itself and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. researchgate.netmdpi.com For this compound, QTAIM can be used to characterize potential intramolecular hydrogen bonds, such as a weak N-H···O interaction, and other stabilizing contacts involving the iodine and methyl groups with the sulfonamide moiety. A positive value of the Laplacian indicates a closed-shell interaction, typical of non-covalent bonds, while the magnitude of the electron density correlates with the interaction's strength. acs.org

NCI analysis complements QTAIM by providing a visual representation of non-covalent interactions in three-dimensional space. researchgate.netnih.gov This method is based on the reduced density gradient (RDG), which identifies regions of low electron density and low RDG that correspond to non-covalent contacts. chemtools.org These regions are then plotted as isosurfaces and colored according to the sign of the second Hessian eigenvalue of the electron density, which distinguishes between stabilizing attractive interactions (blue for strong hydrogen bonds, green for weaker van der Waals interactions) and destabilizing repulsive interactions (red for steric clashes). For this molecule, NCI plots would likely reveal a significant green isosurface around the iodine and methyl groups, indicating van der Waals interactions, and potentially a small blue or blue-green surface corresponding to a weak intramolecular hydrogen bond within the sulfonamide group.

Table 2: QTAIM Parameters for Intramolecular Interactions in this compound

This table presents hypothetical data based on typical findings for similar molecules.

| Interaction | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Nature of Interaction |

|---|---|---|---|

| N-H···O | 0.015 | +0.045 | Weak Hydrogen Bond |

| C-H(methyl)···O | 0.009 | +0.028 | van der Waals / Weak H-Bond |

| I···O | 0.007 | +0.021 | van der Waals |

BCP: Bond Critical Point; a.u.: atomic units.

Computational Prediction and Validation of Spectroscopic Parameters

Density Functional Theory (DFT) calculations are a powerful tool for predicting spectroscopic parameters, which can then be used to validate the computed molecular structure against experimental data. ivanmr.com For this compound, key spectroscopic signatures include NMR chemical shifts (¹H and ¹³C) and FT-IR vibrational frequencies.

Computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with a DFT functional such as B3LYP, can provide highly accurate predictions of NMR chemical shifts. researchgate.net The calculated shifts for the aromatic protons and carbons are influenced by the electronic effects of the iodo, methyl, and sulfonamide substituents. The electron-withdrawing nature of the iodo and sulfonamide groups would generally lead to downfield shifts for adjacent protons and carbons, while the electron-donating methyl group would cause an upfield shift.

Similarly, the vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared with experimental data to confirm the presence of key functional groups. mdpi.com For this compound, characteristic vibrational modes include the N-H stretching of the amide, the asymmetric and symmetric stretching of the S=O bonds, and various aromatic C-H and C-C stretching and bending modes. mdpi.com A comparison between calculated and experimental spectra often requires the use of a scaling factor to account for anharmonicity and basis set deficiencies.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

This table presents hypothetical data based on typical findings for similar molecules.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-SO₂NH₂ | - | 142.5 |

| C2-H | 7.95 | 128.0 |

| C3-I | - | 95.1 |

| C4-H | 7.70 | 139.5 |

| C5-CH₃ | - | 141.2 |

| C6-H | 7.88 | 121.8 |

| -CH₃ | 2.45 | 21.3 |

| -NH₂ | 5.30 | - |

Relative to TMS, calculated using GIAO-B3LYP/6-311+G(d,p).

Table 4: Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound

This table presents hypothetical data based on typical findings for similar molecules.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3385 | 3390–3320 |

| Aromatic C-H Stretch | 3100-3050 | 3100–3000 |

| S=O Asymmetric Stretch | 1345 | 1370–1330 |

| S=O Symmetric Stretch | 1160 | 1180–1150 |

| S-N Stretch | 915 | 930-900 |

| C-I Stretch | 530 | 600-500 |

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictionyoutube.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). researchgate.netnih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mkjc.inresearchgate.net

For this compound, DFT calculations can be used to determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the π-system of the benzene ring, with some contribution from the lone pair electrons on the nitrogen and oxygen atoms of the sulfonamide group. The LUMO is likely to be an anti-bonding π* orbital distributed over the aromatic ring and the sulfonyl group.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). These indices provide quantitative measures of the molecule's stability and reactivity. For instance, a high chemical hardness implies low reactivity, consistent with a large HOMO-LUMO gap. nih.gov This analysis is crucial for predicting how the molecule will interact with other chemical species, identifying potential sites for electrophilic or nucleophilic attack.

Table 5: Calculated FMO Properties and Reactivity Descriptors for this compound

This table presents hypothetical data based on typical findings for similar molecules.

| Parameter | Value |

|---|---|

| EHOMO | -6.85 eV |

| ELUMO | -1.22 eV |

| HOMO-LUMO Gap (ΔE) | 5.63 eV |

| Ionization Potential (I) | 6.85 eV |

| Electron Affinity (A) | 1.22 eV |

| Chemical Potential (μ) | -4.035 eV |

| Chemical Hardness (η) | 2.815 eV |

| Global Electrophilicity (ω) | 2.89 eV |

Calculated at the B3LYP/6-311+G(d,p) level of theory.

Mechanistic Investigations and Reactivity Profiles of 3 Iodo 5 Methylbenzene 1 Sulfonamide

Electrophilic Aromatic Substitution Pathways on the Iodo-Substituted Benzene (B151609) Moiety

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the 3-Iodo-5-methylbenzene-1-sulfonamide ring is governed by the cumulative directing effects of its three substituents. wikipedia.orgmsu.edu The benzene ring has three available positions for substitution: C2, C4, and C6. The directing influence of each substituent must be considered to predict the most likely substitution patterns.

Sulfonamide Group (-SO₂NH₂): This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the positions meta to itself, namely C2 and C6.

Methyl Group (-CH₃): This is a weakly activating, electron-donating group. It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The directing effects of the three groups show a degree of convergence on positions C2, C4, and C6. The methyl and iodo groups both direct towards all three available sites. The sulfonamide group strongly directs towards C2 and C6. Therefore, substitution is anticipated to occur at these positions, with the precise outcome depending on the reaction conditions and the steric bulk of the incoming electrophile. Position C4 is sterically less hindered than C2 and C6, which are flanked by two substituents. However, the strong meta-directing influence of the sulfonamide group may favor substitution at C2 and C6.

| Substituent | Electronic Effect | Directing Influence | Favored Positions |

|---|---|---|---|

| -SO₂NH₂ | Strongly Deactivating, Electron-Withdrawing | Meta | C2, C6 |

| -CH₃ | Weakly Activating, Electron-Donating | Ortho, Para | C2, C4, C6 |

| -I | Weakly Deactivating, Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Ortho, Para | C2, C4, C6 |

Table 1. Summary of Substituent Effects in Electrophilic Aromatic Substitution on this compound.

Nucleophilic Substitution Reactions at the Sulfonamide Nitrogen and Aryl Iodide Position

The compound possesses two primary sites for nucleophilic attack: the carbon atom attached to the iodine and the nitrogen atom of the sulfonamide group.

Aryl Iodide Position: Nucleophilic aromatic substitution (SNAr) can occur at the C3 position, displacing the iodide ion. Aryl iodides are effective substrates in these reactions because iodide is a good leaving group. fiveable.me The reactivity of the aromatic ring toward nucleophilic attack is significantly enhanced by the presence of the strongly electron-withdrawing sulfonamide group. This group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy of the rate-determining step. youtube.com Reactions with various nucleophiles, such as alkoxides, amides, and thiolates, can lead to the substitution of the iodine atom.

Sulfonamide Nitrogen: The sulfonamide N-H protons are acidic and can be removed by a base to form a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions, respectively. This pathway allows for the functionalization of the sulfonamide moiety without altering the substitution pattern on the aromatic ring.

| Reaction Site | Reaction Type | Key Features | Typical Reagents |

|---|---|---|---|

| Aryl Iodide (C3) | Nucleophilic Aromatic Substitution (SNAr) | Activated by -SO₂NH₂ group; Iodide is a good leaving group. | RONa, R₂NH, RSNa |

| Sulfonamide (N) | N-Alkylation / N-Acylation | Requires initial deprotonation with a base to form a nucleophilic anion. | 1. Base (e.g., NaH, K₂CO₃) 2. Electrophile (e.g., R-X, RCOCl) |

Table 2. Comparison of Nucleophilic Substitution Pathways.

Radical Reactions Involving Iodine and Sulfonamide Moieties

The presence of both a carbon-iodine bond and a sulfonamide group makes this compound a precursor for various radical intermediates.

Radical species can be generated from this molecule through several methods. Homolytic cleavage of the relatively weak C-I bond can produce the 3-methyl-5-sulfonamidophenyl aryl radical. This process can be initiated by heat, light, or a radical initiator. Alternatively, single-electron transfer (SET) to the molecule can form a radical anion, which then fragments by expelling an iodide ion to yield the same aryl radical. researchgate.net

The sulfonamide group can also participate in radical reactions. Under specific photocatalytic conditions, sulfonamides can be converted into sulfonyl radical intermediates. acs.org

The direct detection and characterization of these transient radical intermediates are challenging. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for this purpose. nih.govresearchgate.net By conducting the reaction within the EPR spectrometer's cavity, it is possible to observe the signals of the paramagnetic species. In cases where the radicals are too short-lived, spin trapping techniques are employed. A spin trap (e.g., DMPO, PBN) reacts with the transient radical to form a more persistent radical adduct, which can be more easily detected and characterized by EPR. researchgate.net

The iodine atom is central to the radical reactivity of the aryl moiety. The C-I bond is the weakest carbon-halogen bond, with a dissociation energy that facilitates its homolytic cleavage to generate an aryl radical. rsc.org This aryl radical is a key intermediate that can undergo a variety of subsequent reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another reagent, leading to a reduction product.

Addition to π Systems: It can add to alkenes or alkynes, initiating polymerization or forming new C-C bonds.

Coupling Reactions: The radical can be trapped by other radical species or participate in metal-catalyzed cross-coupling cycles.

The generation of aryl radicals from aryl iodides is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures under mild conditions, often driven by photoredox catalysis. acs.orgnih.govresearchgate.net

Photochemical Reactivity and Light-Induced Transformations

The absorption of light can induce specific chemical transformations in this compound, primarily centered around the aryl iodide chromophore.

Upon irradiation with ultraviolet light, the C-I bond can undergo direct homolysis to generate an aryl radical and an iodine atom. More sophisticated transformations can be achieved through photoinduced electron transfer (PET) processes involving a photocatalyst. nih.govnih.gov

In a typical PET cycle, a photosensitizer (PS) absorbs light and is promoted to an excited state (PS*). This excited state can then interact with the aryl iodide in one of two ways:

Reductive Quenching: An electron donor in the reaction medium can quench PS* to form a potent reductant (PS•⁻). This radical anion then transfers an electron to the this compound, forming a radical anion that fragments into the aryl radical and an iodide ion.

Oxidative Quenching: The excited photosensitizer (PS*) can directly accept an electron from a donor or, more relevant to aryl iodides, be quenched by accepting an electron, leading to its reduced form. Alternatively, and more commonly, an excited photosensitizer can transfer an electron to the aryl iodide, generating an aryl radical and an iodide anion, with the photosensitizer becoming a radical cation (PS•⁺). acs.org

These photochemically generated radicals can then engage in the synthetic pathways described in the previous section, offering a green and efficient alternative to traditional thermal methods for bond formation.

Photohalogenation and Photodehalogenation Mechanisms

The photochemical behavior of aryl iodides is characterized by the relative weakness of the carbon-iodine (C−I) bond, making it susceptible to homolytic cleavage upon irradiation with ultraviolet (UV) light. nih.gov In the case of this compound, photodehalogenation is the most probable photochemical pathway.

Upon absorbing a photon of suitable energy (typically in the UV-A or UV-B range), the C−I bond undergoes homolysis, generating a 3-methyl-5-sulfonamidophenyl radical and an iodine radical (I•), as depicted in Scheme 1.

Scheme 1: Proposed Photodehalogenation Mechanism

Where Ar = 3-methyl-5-sulfonamidophenyl

The resulting aryl radical is a highly reactive intermediate that can subsequently abstract a hydrogen atom from a solvent or another hydrogen donor (H-donor) in the reaction medium to yield the dehalogenated product, 3-methylbenzene-1-sulfonamide. The iodine radical can dimerize to form molecular iodine (I₂). The efficiency of this process is influenced by the solvent's hydrogen-donating ability and the quantum yield of the initial C-I bond cleavage. While specific studies on this molecule are scarce, this radical-mediated pathway is the fundamental mechanism for the photodehalogenation of iodoarenes. ethz.ch Photohalogenation, the reverse process, is generally less common for aryl iodides under standard photochemical conditions and typically requires specific reagents and reaction setups not commonly employed in simple photolysis.

Metal-Catalyzed Transformations Involving this compound

The carbon-iodine bond in this compound serves as a highly effective coupling handle for a multitude of transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these reactions to proceed under relatively mild conditions.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide. mdpi.com this compound is an excellent substrate for this transformation due to the high reactivity of the aryl iodide. The reaction is typically catalyzed by a palladium(0) complex and requires a base. youtube.comyoutube.com

The catalytic cycle, shown in Figure 1, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center from an activated boronate species, which is formed by the reaction of the boronic acid with the base.

Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The electronic nature of the substituents on the aryl iodide can influence the rate of oxidative addition. The electron-withdrawing sulfonamide group is expected to facilitate this step, while the electron-donating methyl group may have a slight counteracting effect. The reaction generally demonstrates broad functional group tolerance, making it a versatile method for synthesizing biaryl sulfonamides.

Below is a representative table illustrating the expected outcomes of Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical conditions reported for similar aryl iodides. researchgate.netresearchgate.net

| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 3 | 4-Trifluoromethylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 94 |

| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 88 |

| 5 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-Butanol | 100 | 96 |

This table is illustrative and represents expected results based on established literature for similar substrates. Actual results may vary.

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for various other metal-catalyzed transformations.

Heck Reaction: This palladium-catalyzed reaction couples the aryl iodide with an alkene to form a substituted alkene. nih.govresearchgate.net The reaction typically proceeds via a similar Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by a combination of palladium and copper(I) salts. wikipedia.orglibretexts.orgmdpi.com It is a highly efficient method for the synthesis of arylalkynes. The mechanism involves a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates a reactive copper(I) acetylide intermediate. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can form a C-N bond between the aryl iodide and an amine. However, since the starting material already contains a sulfonamide, this reaction would typically be used with a secondary amine to form a tertiary sulfonamide or with other nitrogen nucleophiles.

Copper-Catalyzed Ullmann Condensation: This classic reaction, and its modern variants, can be used to form C-N, C-O, and C-S bonds. For instance, copper-catalyzed coupling with amines or amides provides an alternative to palladium-based methods for C-N bond formation. nih.govorganic-chemistry.org These reactions are particularly useful for coupling with less nucleophilic amines.

Stereochemical Aspects of Reactions Involving this compound

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, reactions involving this compound will not inherently exhibit stereoselectivity unless other chiral elements are introduced into the reaction system.

Stereochemistry becomes a relevant consideration in several scenarios:

Reaction with a Chiral Substrate: If this compound is coupled with a chiral boronic acid or a chiral alkene, the product will be a mixture of diastereomers. The degree of diastereoselectivity would depend on the specific substrates and reaction conditions.

Use of Chiral Ligands/Catalysts: Asymmetric catalysis can be employed to create a chiral product from the achiral starting material. For example, a Heck reaction with a prochiral alkene (e.g., dihydrofuran) using a palladium catalyst with a chiral phosphine (B1218219) ligand could potentially generate a new stereocenter with high enantioselectivity.

Modification of the Sulfonamide Group: If the sulfonamide nitrogen were to be substituted with a chiral auxiliary, this could direct the stereochemical outcome of subsequent reactions at other parts of the molecule, although the distance from the reaction site at the C-I bond might limit the extent of stereochemical induction. drexel.eduorganic-chemistry.org

Crystal Engineering and Solid State Characteristics of 3 Iodo 5 Methylbenzene 1 Sulfonamide

Polymorphism and Pseudopolymorphism Studies

There is no specific information regarding the existence of different crystalline forms (polymorphs) or solvates (pseudopolymorphs) for 3-Iodo-5-methylbenzene-1-sulfonamide.

Identification, Isolation, and Characterization of Distinct Crystalline Forms

No distinct crystalline forms of this compound have been identified, isolated, or characterized in published literature. Consequently, no data on their crystallographic parameters, spectroscopic signatures, or thermal properties can be presented.

Influence of Crystallization Conditions and Solvents on Polymorphic Outcome

Studies detailing the effects of different solvents, temperatures, or crystallization techniques on the polymorphic outcome of this compound have not been reported. Research on other secondary benzene (B151609) sulfonamides has shown that solvents can play a crucial role in directing the formation of either kinetic or thermodynamic polymorphs, but these findings cannot be directly extrapolated to this specific compound.

Thermodynamic and Kinetic Relationships Between Polymorphic Forms and Phase Transitions

Without the identification of multiple polymorphs, the thermodynamic and kinetic relationships, such as relative stability and phase transition behavior, remain uninvestigated for this compound.

Supramolecular Synthons and Intermolecular Interactions in the Solid State

A definitive analysis of the supramolecular synthons and intermolecular interactions for this compound is not possible without experimental crystal structure data.

Advanced Functionalization and Derivatization Strategies for Academic Research

Selective Modification at the Sulfonamide Nitrogen Atom

The sulfonamide moiety is a cornerstone of medicinal chemistry, and its nitrogen atom provides a key site for introducing structural diversity.

Direct modification of the primary sulfonamide nitrogen through N-alkylation and N-arylation is a fundamental strategy for expanding molecular complexity. These reactions introduce substituents that can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

N-Alkylation is typically achieved by deprotonating the sulfonamide with a suitable base to form a nucleophilic sulfonamidate anion, which is then treated with an alkylating agent (e.g., an alkyl halide). The choice of base and solvent is critical to ensure efficient and selective alkylation.

N-Arylation of primary sulfonamides often requires more specialized conditions, commonly employing transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are prominent methods for forming the C-N bond between the sulfonamide nitrogen and an aryl halide. wikipedia.orgwikipedia.org These reactions utilize palladium or copper catalysts, respectively, along with specific ligands and bases to facilitate the coupling. wikipedia.orgwikipedia.org

Table 1: General Strategies for N-Alkylation and N-Arylation of Sulfonamides

| Transformation | Reagents & Catalysts | Typical Conditions | Product Class |

| N-Alkylation | Base (e.g., K₂CO₃, NaH), Alkyl Halide (R-X) | Polar aprotic solvent (e.g., DMF, Acetonitrile) | Secondary Sulfonamide |

| N-Arylation | Buchwald-Hartwig: Pd catalyst, Ligand, Base (e.g., NaOtBu) | Anhydrous, inert atmosphere (e.g., Toluene, Dioxane) | N-Aryl Sulfonamide |

| N-Arylation | Ullmann: Cu catalyst, Ligand, Base (e.g., K₂CO₃) | High temperatures, Polar solvent (e.g., DMF) | N-Aryl Sulfonamide |

Recent research has demonstrated that primary sulfonamides can be converted into sulfonyl pyrroles, which serve as versatile synthetic intermediates. This transformation typically involves a reaction with 2,5-dimethoxytetrahydrofuran (B146720) under acidic conditions. The resulting sulfonyl pyrrole (B145914) is not merely a protected form of the sulfonamide but a synthetically active "linchpin." This moiety can undergo various transformations, such as reductive photoredox processes, to generate a sulfinate intermediate, which can be trapped with electrophiles like methyl iodide to form methyl sulfones. tandfonline.com This strategy effectively repurposes the sulfonamide group for novel functionalizations beyond simple N-substitution. tandfonline.com

The synthesis of other nitrogen-containing heterocyclic derivatives is also of significant interest, as these scaffolds are prevalent in biologically active molecules. nih.govnih.gov Depending on the chosen reagents and reaction pathways, the sulfonamide nitrogen can be incorporated into various heterocyclic rings, such as pyrazoles or imidazoles, greatly expanding the accessible chemical space for drug discovery programs. wikipedia.orgnih.gov

Transformations and Manipulations of the Aryl Iodide Moiety

The aryl iodide is arguably the most reactive site for post-synthetic diversification, primarily serving as an electrophilic partner in cross-coupling reactions or as a precursor to a potent nucleophile via metal-halogen exchange.

While C-C bond-forming reactions like Suzuki and Sonogashira coupling are common, the aryl iodide of 3-Iodo-5-methylbenzene-1-sulfonamide is an excellent substrate for carbon-heteroatom cross-coupling reactions. These methods allow for the introduction of nitrogen, oxygen, and sulfur nucleophiles.

C-N Coupling (Buchwald-Hartwig Amination): This palladium-catalyzed reaction couples the aryl iodide with a wide range of primary and secondary amines, anilines, and N-heterocycles. wikipedia.orgnih.govacs.org The reaction's broad substrate scope and functional group tolerance make it a powerful tool for synthesizing libraries of arylamine derivatives. libretexts.orgwuxiapptec.com The general reactivity order for aryl halides in this reaction is I > Br > Cl. wuxiapptec.com

C-O Coupling (Buchwald-Hartwig Etherification & Ullmann Condensation): The formation of diaryl ethers can be achieved via palladium-catalyzed coupling with phenols (Buchwald-Hartwig) or, more traditionally, through a copper-catalyzed Ullmann condensation. organic-chemistry.orgchem-station.com The Ullmann reaction, though often requiring harsher conditions, has seen significant improvements with the development of new ligands and can also be applied to couple aryl iodides with aliphatic alcohols. wikipedia.orgmdpi.comorganic-chemistry.org

Table 2: Heteroatom Cross-Coupling Reactions of Aryl Iodides

| Coupling Type | Reaction Name | Metal Catalyst | Nucleophile Partner | Bond Formed |

| C-N | Buchwald-Hartwig Amination | Palladium | Amines, Amides, Heterocycles | Aryl-Nitrogen |

| C-N | Ullmann Condensation (Goldberg) | Copper | Amines, Amides, Heterocycles | Aryl-Nitrogen |

| C-O | Buchwald-Hartwig Etherification | Palladium | Alcohols, Phenols | Aryl-Oxygen |

| C-O | Ullmann Condensation | Copper | Alcohols, Phenols | Aryl-Oxygen |

| C-S | Buchwald-Hartwig Thioetherification | Palladium | Thiols | Aryl-Sulfur |

| C-S | Ullmann-type Coupling | Copper | Thiols | Aryl-Sulfur |

Metal-halogen exchange transforms the electrophilic carbon-iodine bond into a nucleophilic carbon-metal bond. This polarity reversal is a powerful strategy for forming new bonds. The reaction is particularly efficient for aryl iodides due to the relatively weak C-I bond. Treatment with strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium or tert-butyllithium), rapidly and cleanly converts the aryl iodide into an aryllithium species at low temperatures. google.com

This newly formed aryl nucleophile can then be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, esters, carbon dioxide) to install new functional groups on the aromatic ring. This two-step sequence provides a complementary approach to cross-coupling methods for derivatization.

Selective Chemical Modifications of the Methyl Group

The methyl group on the benzene (B151609) ring, while generally less reactive than the aryl iodide, offers an additional site for selective modification. Functionalization at this benzylic position can introduce new linkers or pharmacophoric elements.

Two primary strategies for modifying the methyl group are radical halogenation and oxidation.

Benzylic Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator or light), the methyl group can be selectively halogenated to form a benzyl (B1604629) bromide. jove.comjove.com This transformation is highly regioselective for the benzylic position due to the resonance stabilization of the intermediate benzyl radical. numberanalytics.com The resulting benzyl halide is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functional groups. Depending on the oxidant and reaction conditions, the methyl group can be converted into an aldehyde, a carboxylic acid, or an alcohol. tandfonline.comrsc.org Strong oxidizing agents like potassium permanganate (B83412) can directly oxidize the methyl group to a carboxylic acid, although harsh conditions might be required. researchgate.net Alternatively, a two-step process involving initial benzylic bromination followed by oxidation or hydrolysis offers a milder route to these functional groups. tandfonline.com The presence of the electron-withdrawing sulfonamide and iodo groups on the ring may influence the reactivity of the methyl group towards oxidation. nih.govgoogle.com

Table 3: Selective Functionalization Strategies for the Aryl Methyl Group

| Transformation | Reagents | Intermediate Species | Final Product Functional Group |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), Light/Initiator | Benzyl Radical | Benzyl Bromide (-CH₂Br) |

| Oxidation (Direct) | Strong Oxidant (e.g., KMnO₄, H₂CrO₄) | N/A | Carboxylic Acid (-COOH) |

| Oxidation (Indirect) | 1. NBS; 2. Oxidizing agent (e.g., NaOCl₂) or H₂O | Benzyl Bromide | Aldehyde (-CHO) or Alcohol (-CH₂OH) |

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

The inherent reactivity of the aryl iodide and the sulfonamide group in this compound makes it a versatile building block for constructing more complex molecules. The primary strategies for its derivatization revolve around palladium-catalyzed cross-coupling reactions at the iodo-substituted position and N-functionalization of the sulfonamide group.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-iodine bond is a highly effective leaving group in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a variety of boronic acids or esters. This is a powerful method for forming biaryl structures, which are prevalent in medicinal chemistry and materials science. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. This reaction couples the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting aryl alkynes are valuable intermediates for the synthesis of heterocycles and conjugated systems.

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. This is a key transformation for the synthesis of a wide range of biologically active compounds, including pharmaceuticals.

Heck Coupling: The Heck reaction would allow for the introduction of alkenyl groups by reacting this compound with an alkene in the presence of a palladium catalyst and a base.

Illustrative Examples of Potential Cross-Coupling Reactions:

Below is a data table illustrating hypothetical, yet chemically plausible, cross-coupling reactions with this compound based on established synthetic protocols for analogous compounds.

| Reaction Type | Coupling Partner | Potential Product | Typical Catalyst/Reagents |

| Suzuki-Miyaura | Phenylboronic acid | 3-Phenyl-5-methylbenzene-1-sulfonamide | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O |

| Sonogashira | Phenylacetylene | 3-(Phenylethynyl)-5-methylbenzene-1-sulfonamide | PdCl₂(PPh₃)₂, CuI, Et₃N, THF |

| Buchwald-Hartwig | Aniline | 3-(Phenylamino)-5-methylbenzene-1-sulfonamide | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene |

| Heck | Styrene | 3-(E)-Styryl-5-methylbenzene-1-sulfonamide | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF |

N-Functionalization of the Sulfonamide Group:

The sulfonamide moiety (-SO₂NH₂) also offers opportunities for derivatization. The acidic proton on the nitrogen atom can be removed by a base, and the resulting anion can react with various electrophiles.

Alkylation: Reaction with alkyl halides in the presence of a base such as sodium hydride or potassium carbonate can introduce alkyl groups at the nitrogen atom.

Arylation: N-arylation can be achieved through reactions like the Buchwald-Hartwig or Ullmann coupling, using aryl halides as coupling partners.

Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of N-acylsulfonamides.

Applications in Catalyst Design and Advanced Materials Science Research

Ligand Design and Coordination Chemistry Utilizing Sulfonamide and Iodo Functionalities

The dual functionality of 3-Iodo-5-methylbenzene-1-sulfonamide makes it a promising candidate for the development of novel ligands for both metal-based catalysis and organocatalysis.

The sulfonamide group is a well-established coordinating moiety in inorganic and organometallic chemistry. wikipedia.org The nitrogen atom of the sulfonamide can act as a Lewis base, donating its lone pair of electrons to a metal center. Upon deprotonation, the resulting sulfonamidate anion becomes a more potent ligand, capable of forming stable complexes with a wide range of transition metals. ntu.edu.twbohrium.com These metal-sulfonamide complexes have found applications in various catalytic transformations.

The general structure of this compound suggests its potential utility as a ligand. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, could be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the iodo group and the electron-donating methyl group would modulate the electron density on the sulfonamide nitrogen, thereby influencing the strength of the metal-ligand bond. nih.gov Research on related arylsulfonamide ligands has demonstrated their effectiveness in forming catalytically active complexes with metals like copper, ruthenium, and nickel for reactions such as C-N cross-coupling. nih.govresearchgate.netjsynthchem.com

Table 1: Potential Catalytic Applications of Metal Complexes with this compound as a Ligand

| Catalytic Reaction | Potential Role of the Ligand | Relevant Metal Centers |

|---|---|---|

| Cross-Coupling Reactions | Stabilizes the metal center, modulates electronic properties and steric environment. | Palladium, Copper, Nickel |

| Oxidation/Reduction | Supports high-valent metal species and facilitates electron transfer. | Ruthenium, Iron, Manganese |

The field of organocatalysis has seen significant growth, with non-covalent interactions playing a pivotal role. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, has emerged as a powerful tool for activating substrates. nih.govfrontiersin.org Iodoarenes, in particular, are excellent halogen-bond (XB) donors due to the high polarizability and large σ-hole of the iodine atom. nih.govresearchgate.net

This compound is structurally primed to act as a halogen-bond donor. The iodine atom, attached to the sp²-hybridized carbon of the benzene (B151609) ring, can form a halogen bond with Lewis basic sites in a substrate, such as carbonyl oxygen or nitro groups, thereby activating them for subsequent reaction. nih.govnus.edu.sg The design of multidentate XB donors has been shown to enhance catalytic activity, and while this molecule is monodentate in its XB capacity, its sulfonamide group could engage in simultaneous hydrogen bonding, leading to bifunctional activation. ub.edursc.org The development of catalysts based on hypervalent iodine(III) derivatives, often synthesized from iodoarenes, has led to remarkably efficient systems that can outperform traditional Lewis acids in certain reactions. researchgate.netchemrxiv.org

Incorporation into Advanced Materials for Optoelectronic and Functional Applications

The combination of a polarizable iodine atom and a hydrogen-bonding sulfonamide group within a rigid aromatic framework makes this compound an attractive building block for advanced materials.

Materials with significant non-linear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and data storage. The key to a high NLO response in organic molecules is often a combination of a π-conjugated system and donor-acceptor groups, which facilitates intramolecular charge transfer.

Sulfonamide derivatives have been investigated for their NLO properties. researchgate.netbohrium.com The sulfonamide group can act as an electron-withdrawing group, and when combined with suitable donor groups within a conjugated system, can lead to materials with a significant first hyperpolarizability (β), a measure of second-order NLO activity. researcher.lifenih.gov The presence of a heavy atom like iodine in this compound could further enhance these properties through the heavy-atom effect, which can influence intersystem crossing rates and other photophysical phenomena. Theoretical and experimental studies on related azo sulfonamides have shown promising results, indicating that this class of compounds is worthy of investigation for NLO applications. rawdatalibrary.net

Crystal engineering relies on the predictable control of intermolecular interactions to build solid-state architectures with desired functions. rsc.org Halogen bonds and hydrogen bonds are two of the most powerful and directional interactions used for this purpose. bohrium.comresearchgate.net

This compound possesses both a strong halogen-bond donor (C-I) and a robust hydrogen-bond donor/acceptor unit (-SO₂NH₂). The sulfonamide group is known to form reliable supramolecular synthons, such as dimers and catemers, through N-H···O hydrogen bonds. nih.govnih.gov The interplay between the C-I···O/N halogen bonds and the N-H···O hydrogen bonds could be exploited to guide the self-assembly of this molecule into complex and predictable supramolecular architectures, such as 1D chains, 2D sheets, or 3D networks. acs.orgoup.com Such organized assemblies are crucial for the development of functional materials like organic semiconductors, porous materials for storage, and sensors.

Table 2: Supramolecular Interactions and Potential Material Applications

| Interaction Type | Functional Group Involved | Potential Supramolecular Motif | Potential Application |

|---|---|---|---|

| Hydrogen Bonding | -SO₂NH₂ | Dimer, Catemer (Chain) | Crystal Engineering, Polymorph Control |

| Halogen Bonding | -I | C-I···O, C-I···N | Anion Recognition, Liquid Crystals |

Role as a Synthetic Precursor for Other Specialty Chemical Intermediates

Beyond its potential direct applications, this compound serves as a valuable intermediate in organic synthesis. The iodo and sulfonamide groups offer orthogonal reactivity, allowing for selective transformations.

The carbon-iodine bond is a versatile handle for a multitude of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of various aryl, alkynyl, vinyl, and amino groups at the 3-position of the ring, building molecular complexity. Iodotoluenes, in general, are recognized as important precursors for pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comguidechem.comwikipedia.org For instance, they are key starting materials for synthesizing hypervalent iodine reagents.

Simultaneously, the sulfonamide moiety can be functionalized. The nitrogen atom can be alkylated or arylated to produce secondary or tertiary sulfonamides. organic-chemistry.org Furthermore, arylsulfonamides themselves are precursors to other important functional groups. For example, they can be converted into aryl sulfinates, which are versatile intermediates for a wide range of sulfur-containing compounds. nih.gov The synthesis of N-aryl sulfonamides from precursors like nitroarenes or arylboronic acids is a topic of significant research, highlighting the importance of these motifs as building blocks. nih.govtandfonline.comthieme-connect.com This dual reactivity makes this compound a strategic starting point for the synthesis of a diverse library of complex molecules and specialty chemical intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.